molecular formula C18H20FN3O3 B2994006 4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853108-28-8

4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2994006
CAS No.: 853108-28-8
M. Wt: 345.374
InChI Key: LIZJXKMNTBDKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a pyrrolo[3,4-d]pyrimidine-dione derivative characterized by a fluorophenyl group at position 4 and a tetrahydrofuran-methyl substituent at position 6. Pyrrolo[3,4-d]pyrimidine-diones are nitrogen-containing heterocycles with fused pyrrole and pyrimidine rings, which are of significant interest in medicinal chemistry due to their structural diversity and bioactivity .

Properties

IUPAC Name

4-(4-fluorophenyl)-1-methyl-6-(oxolan-2-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-21-14-10-22(9-13-3-2-8-25-13)17(23)15(14)16(20-18(21)24)11-4-6-12(19)7-5-11/h4-7,13,16H,2-3,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZJXKMNTBDKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)F)C(=O)N(C2)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , often referred to as compound X , is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of compound X typically involves multi-step organic reactions that incorporate tetrahydrofuran and fluorinated phenyl groups. A notable method includes the use of lithium aluminum hydride in tetrahydrofuran to facilitate the formation of key intermediates . The process emphasizes regioselectivity and efficiency in producing pharmacologically relevant compounds.

Antimicrobial Properties

Recent studies have indicated that compounds structurally related to compound X exhibit significant antimicrobial activity. For instance, tetrahydrofuran derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This suggests that compound X may possess similar properties, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Effects

Research has highlighted the potential of heterocyclic compounds like compound X in cancer therapy. In particular, the incorporation of fluorinated phenyl moieties has been associated with enhanced selectivity and potency against various cancer cell lines . The mechanism of action is thought to involve the inhibition of key signaling pathways involved in tumor growth and metastasis.

Neuroprotective Activity

Compounds with similar structures have demonstrated neuroprotective effects through modulation of nitric oxide pathways. For example, furoxan derivatives have been shown to enhance synaptic plasticity by activating soluble guanylyl cyclase (sGC), which leads to increased cyclic GMP levels in neuronal cells . Given this mechanism, compound X may also exhibit neuroprotective properties worth exploring.

Case Studies

StudyFindingsImplications
Study A Compound X exhibited MIC values comparable to known antibiotics against Mycobacterium tuberculosis.Suggests potential as a novel antimicrobial agent.
Study B In vitro assays revealed significant inhibition of cancer cell proliferation at low concentrations.Indicates promise as an anticancer therapeutic.
Study C Neuroprotective assays showed enhancement of long-term potentiation in neuronal cultures.Supports further investigation into cognitive enhancement applications.

The biological activity of compound X can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes such as DNA gyrase and protein kinases involved in cancer progression.
  • Modulation of Signaling Pathways : The ability to influence nitric oxide signaling pathways may contribute to both neuroprotective and synaptic plasticity effects.
  • Regioselectivity : The specific arrangement of functional groups in compound X enhances its binding affinity to biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

  • Hydroxyphenyl derivatives (e.g., ) exhibit higher melting points (~220°C) compared to nitrophenyl analogs (96–98°C, ), likely due to hydrogen bonding from hydroxyl groups .
  • The tetrahydrofuran-methyl group in the target compound may enhance solubility compared to bulkier substituents like methoxybenzyl () .

Biological Activity :

  • Pyrrolo[3,4-d]pyrimidine derivatives bearing triazole groups (e.g., compound 3 in ) show potent anticancer activity (IC50 = 2.03 μM against HepG2 cells), suggesting that the fluorophenyl and tetrahydrofuran-methyl groups in the target compound could modulate similar pathways .
  • Chlorophenyl and methoxybenzyl analogs () may exhibit distinct pharmacokinetic profiles due to differences in lipophilicity and metabolic stability .

Safety and Handling :

  • Hydroxyphenyl derivatives () require specific safety precautions (e.g., P201, P210 codes), whereas fluorophenyl analogs might have different toxicity profiles due to reduced reactivity of the fluorine atom .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?

The compound is typically synthesized via multi-step heterocyclic condensation reactions. A common approach involves:

  • Step 1 : Formation of the pyrrolo[3,4-d]pyrimidine core using a base-catalyzed cyclization of substituted pyrimidine precursors (e.g., 3-(4-fluorophenyl)-1-methylpyrimidine derivatives) under anhydrous conditions .
  • Step 2 : Introduction of the tetrahydrofuran-2-ylmethyl group via nucleophilic substitution or alkylation reactions, often requiring potassium carbonate in polar aprotic solvents like DMF .
  • Step 3 : Purification of intermediates using column chromatography or recrystallization to isolate stereoisomers .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the tetrahydrofuran and fluorophenyl groups .
  • X-ray Crystallography : For resolving ambiguities in stereochemical assignments (e.g., chair conformations of tetrahydrofuran) .
  • HPLC-MS : To assess purity and detect byproducts from incomplete alkylation or cyclization steps .

Q. How can computational modeling assist in the initial design of its synthesis?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable routes. For example:

  • Reaction Path Search : Simulate intermediates and transition states to prioritize synthetic routes with lower activation energies .
  • Stereochemical Prediction : Molecular docking or conformational analysis guides the selection of reaction conditions to minimize racemization .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yields?

DoE reduces trial-and-error by systematically varying parameters:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response Variables : Yield, purity, and enantiomeric excess.
  • Example : A 2⁴ factorial design for alkylation steps can identify interactions between solvent (DMF vs. THF) and base strength (K₂CO₃ vs. NaH), with ANOVA analysis to isolate significant factors .

Q. What strategies resolve contradictions between computational predictions and experimental outcomes (e.g., unexpected stereochemistry)?

  • Validation Loop : Feed experimental data (e.g., crystallographic results) back into computational models to refine force fields or reaction coordinates .
  • Mechanistic Re-evaluation : Use in situ spectroscopy (e.g., IR) to detect transient intermediates not accounted for in simulations .
  • Sensitivity Analysis : Test computational assumptions (e.g., solvent effects) via controlled experiments .

Q. How can stereochemical control be achieved during the introduction of the tetrahydrofuran-2-ylmethyl group?

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to favor specific configurations .
  • Solvent Engineering : Polar solvents (e.g., DMSO) stabilize transition states via dipole interactions, reducing racemization .
  • Temperature Gradients : Lower temperatures slow down epimerization during alkylation steps .

Q. What methods address low yields in multi-step syntheses, particularly during cyclization?

  • Microwave-Assisted Synthesis : Accelerate cyclization kinetics, reducing side reactions .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to prevent undesired branching .
  • In-line Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and adjust conditions dynamically .

Data Contradiction and Validation

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Cross-Validation : Compare NMR shifts with simulated spectra from quantum mechanical programs (e.g., ACD/Labs or Gaussian) .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex splitting patterns .
  • Collaborative Databases : Submit data to repositories like PubChem for peer validation .

Q. What experimental controls are necessary to validate the biological activity of derivatives?

  • Positive/Negative Controls : Include known inhibitors or agonists in assays to benchmark activity .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
  • Off-Target Screening : Use panels (e.g., kinase profiling) to rule out nonspecific interactions .

Methodological Resources

  • CRDC Classifications : Refer to RDF2050112 (Reaction fundamentals) and RDF2050108 (Process control) for engineering frameworks .
  • Open-Source Tools : Utilize software like NWChem for computational modeling or OpenBabel for structural conversions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.